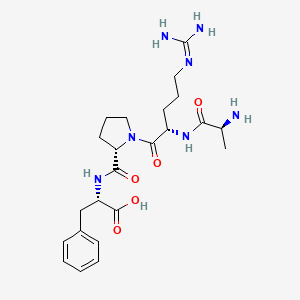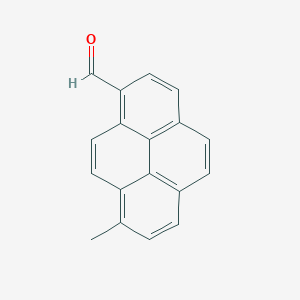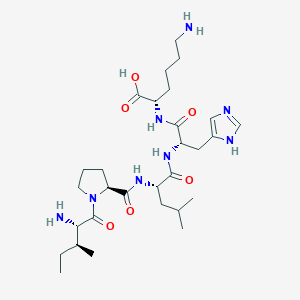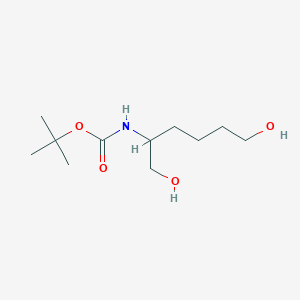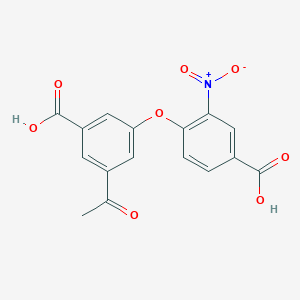
4-(3-Acetyl-5-carboxyphenoxy)-3-nitrobenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Acetyl-5-carboxyphenoxy)-3-nitrobenzoic acid is a complex organic compound with a unique structure that includes acetyl, carboxy, phenoxy, and nitro functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Acetyl-5-carboxyphenoxy)-3-nitrobenzoic acid typically involves multiple steps, starting from simpler aromatic compounds. The general synthetic route includes:
Nitration: Introduction of the nitro group into the aromatic ring.
Acetylation: Addition of the acetyl group.
Carboxylation: Introduction of the carboxy group.
Phenoxy Substitution: Attachment of the phenoxy group.
Each step requires specific reagents and conditions, such as concentrated nitric acid for nitration, acetic anhydride for acetylation, and carbon dioxide for carboxylation.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and advanced purification methods may be employed.
化学反応の分析
Types of Reactions
4-(3-Acetyl-5-carboxyphenoxy)-3-nitrobenzoic acid can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of nitro groups to amino groups.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst.
Substitution: Nucleophilic or electrophilic reagents depending on the target functional group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while oxidation of the acetyl group could produce a carboxylic acid.
科学的研究の応用
4-(3-Acetyl-5-carboxyphenoxy)-3-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(3-Acetyl-5-carboxyphenoxy)-3-nitrobenzoic acid involves its interaction with specific molecular targets and pathways. For example, the nitro group may undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The acetyl and carboxy groups may also play roles in modulating the compound’s activity and interactions.
類似化合物との比較
Similar Compounds
- 4-(3-Acetyl-5-carboxyphenoxy)-2-nitrobenzoic acid
- 4-(3-Acetyl-5-carboxyphenoxy)-3-nitrobenzamide
- 4-(3-Acetyl-5-carboxyphenoxy)-3-nitrobenzyl alcohol
Uniqueness
4-(3-Acetyl-5-carboxyphenoxy)-3-nitrobenzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications.
特性
CAS番号 |
185042-32-4 |
|---|---|
分子式 |
C16H11NO8 |
分子量 |
345.26 g/mol |
IUPAC名 |
4-(3-acetyl-5-carboxyphenoxy)-3-nitrobenzoic acid |
InChI |
InChI=1S/C16H11NO8/c1-8(18)10-4-11(16(21)22)6-12(5-10)25-14-3-2-9(15(19)20)7-13(14)17(23)24/h2-7H,1H3,(H,19,20)(H,21,22) |
InChIキー |
JFZMYOOCHZCLGH-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC(=CC(=C1)OC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-])C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


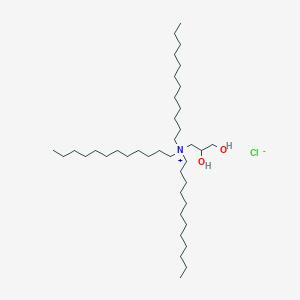
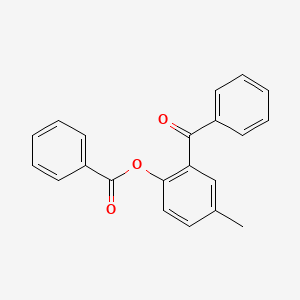
![7,14,15-Trioxadispiro[5.1.5.2]pentadecan-3-one](/img/structure/B14243485.png)
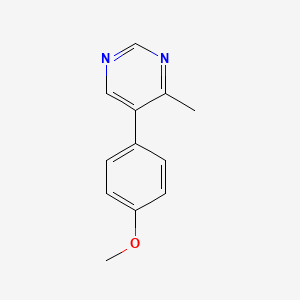
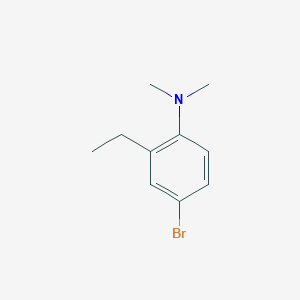
![1-(Pyrazin-2-yl)-N,N-bis[(pyrazin-2-yl)methyl]methanamine](/img/structure/B14243499.png)
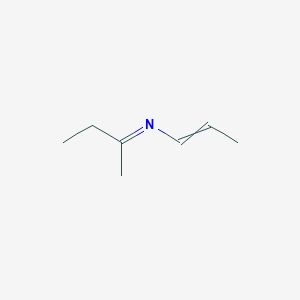
![5-[(4-Chlorophenyl)ethynyl]-4-(morpholin-4-yl)pyrimidin-2-amine](/img/structure/B14243502.png)
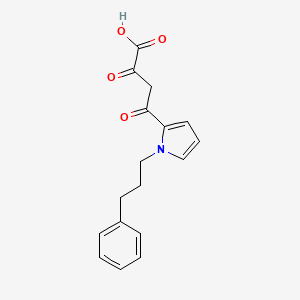
![4-[3-Oxo-3-(pyridin-2-yl)prop-1-en-1-yl]benzonitrile](/img/structure/B14243518.png)
